5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide
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Overview
Description
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide is a chemical compound that features a piperidine ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide typically involves the reaction of piperidine derivatives with oxazole precursors. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often include dehydration in an acidic environment to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of advanced techniques such as column chromatography and recrystallization is common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of piperidinol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxazole and piperidinol derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s structure-activity relationship studies indicate that the ether linkage between quinoline and piperidine is crucial to its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share structural similarities with 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide.
Oxazole Derivatives: Other oxazole derivatives, including prostacyclin receptor antagonists, exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of piperidine and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-piperidin-4-yl-1,2-oxazol-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFQPBIFTDVDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NO2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215466-71-9 |
Source
|
Record name | 5-(piperidin-4-yl)-1,2-oxazol-3-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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